molecular formula C11H18O B14418967 4-Undecyn-3-one CAS No. 81113-02-2

4-Undecyn-3-one

Cat. No.: B14418967
CAS No.: 81113-02-2
M. Wt: 166.26 g/mol
InChI Key: ACWSFNKGFMESBC-UHFFFAOYSA-N
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Description

4-Undecyn-3-one is an organic compound with the molecular formula C₁₁H₁₈O It is a ketone with an alkyne functional group, characterized by a triple bond between the fourth and fifth carbon atoms in the undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Undecyn-3-one can be synthesized through several methods. One common approach involves the alkylation of 1-hexyne with 1-bromo-3-chloropropane, followed by oxidation to form the ketone. The reaction typically requires a strong base such as sodium amide (NaNH₂) and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-undecyn-3-ol, which is derived from the corresponding alkyne. This process uses palladium on carbon (Pd/C) as a catalyst and hydrogen gas under controlled pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4-Undecyn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

4-Undecyn-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Undecyn-3-one involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The ketone group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Decyn-3-one: Similar structure but with a shorter carbon chain.

    4-Dodecyn-3-one: Similar structure but with a longer carbon chain.

    4-Nonyn-3-one: Another ketone with an alkyne group but with a nine-carbon chain.

Uniqueness

4-Undecyn-3-one is unique due to its specific chain length and the position of the alkyne and ketone groups.

Properties

CAS No.

81113-02-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undec-4-yn-3-one

InChI

InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-8H2,1-2H3

InChI Key

ACWSFNKGFMESBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)CC

Origin of Product

United States

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